molecular formula C11H14N4 B12089119 2-(1-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

2-(1-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

Katalognummer: B12089119
Molekulargewicht: 202.26 g/mol
InChI-Schlüssel: XMDQWEFDWFBRLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with nitriles or carboxylic acids to form the triazole ring. For instance, the reaction of 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid with methylamine under acidic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the triazole ring .

Wissenschaftliche Forschungsanwendungen

2-(1-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(1-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation. The phenyl and methyl groups can enhance its binding affinity and specificity for these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the position of the nitrogen atoms.

    Imidazoles: Another class of five-membered heterocycles with two nitrogen atoms.

    Tetrazoles: Contain four nitrogen atoms in the ring structure

Uniqueness

2-(1-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a phenyl group and a methyl group on the triazole ring enhances its potential for various applications compared to other triazoles .

Eigenschaften

Molekularformel

C11H14N4

Molekulargewicht

202.26 g/mol

IUPAC-Name

2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C11H14N4/c1-15-10(7-8-12)13-11(14-15)9-5-3-2-4-6-9/h2-6H,7-8,12H2,1H3

InChI-Schlüssel

XMDQWEFDWFBRLB-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NC(=N1)C2=CC=CC=C2)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.